
Dimethyl 3,3'-sulfanediyldi(prop-2-enoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 3,3’-sulfanediyldi(prop-2-enoate) is an organic compound characterized by the presence of a sulfanediyl group linking two prop-2-enoate moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3,3’-sulfanediyldi(prop-2-enoate) typically involves the reaction of dimethyl sulfoxide with an appropriate alkene under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the dimethyl sulfoxide, followed by the addition of the alkene to form the desired product .
Industrial Production Methods
Industrial production of dimethyl 3,3’-sulfanediyldi(prop-2-enoate) may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 3,3’-sulfanediyldi(prop-2-enoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanediyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanediyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols.
Aplicaciones Científicas De Investigación
Dimethyl 3,3’-sulfanediyldi(prop-2-enoate) has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique properties, such as enhanced thermal stability and mechanical strength.
Materials Science: The compound is utilized in the development of advanced materials, including coatings and adhesives, due to its reactive functional groups.
Biological Studies: Researchers explore its potential as a building block for biologically active molecules, investigating its interactions with various biological targets.
Mecanismo De Acción
The mechanism by which dimethyl 3,3’-sulfanediyldi(prop-2-enoate) exerts its effects involves the reactivity of its sulfanediyl group and prop-2-enoate moieties. These functional groups can participate in various chemical reactions, leading to the formation of new bonds and structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
Neopentyl glycol diacrylate: This compound has similar reactivity due to the presence of acrylate groups but differs in its structural backbone.
3,3-dimethyl-2-prop-1-en-2-ylpent-4-enal: Another compound with similar functional groups but different overall structure and properties.
Propiedades
Número CAS |
13830-99-4 |
|---|---|
Fórmula molecular |
C8H10O4S |
Peso molecular |
202.23 g/mol |
Nombre IUPAC |
methyl 3-(3-methoxy-3-oxoprop-1-enyl)sulfanylprop-2-enoate |
InChI |
InChI=1S/C8H10O4S/c1-11-7(9)3-5-13-6-4-8(10)12-2/h3-6H,1-2H3 |
Clave InChI |
HVMQICOARZGTLQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=CSC=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


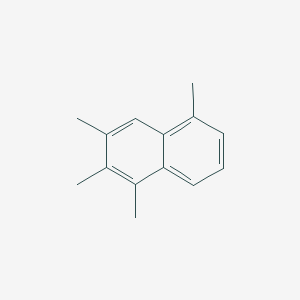
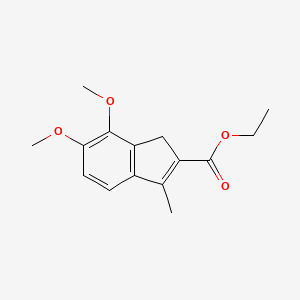
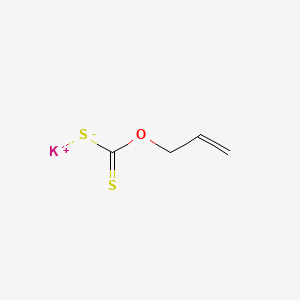
![Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14722415.png)
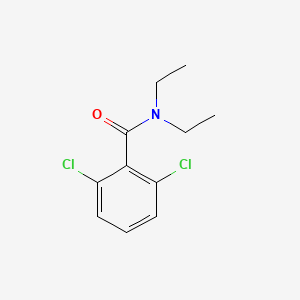

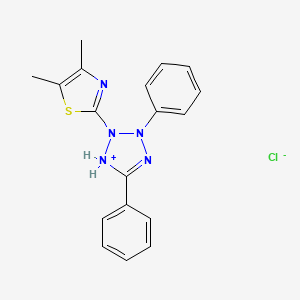
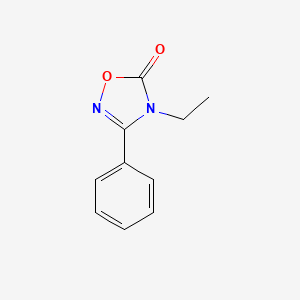
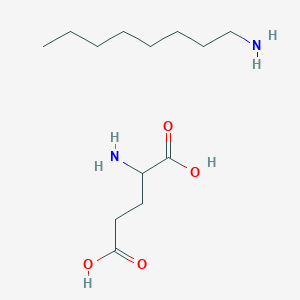
![Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate](/img/structure/B14722461.png)
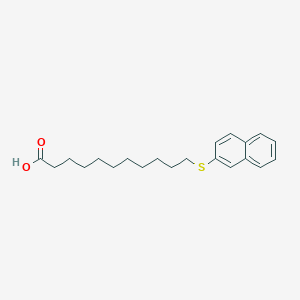
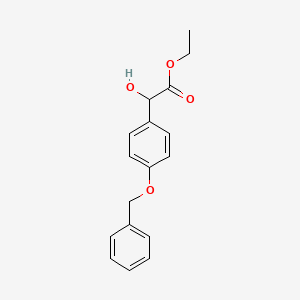
![[(E)-(4-ethyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]urea](/img/structure/B14722474.png)
![Bicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14722476.png)
